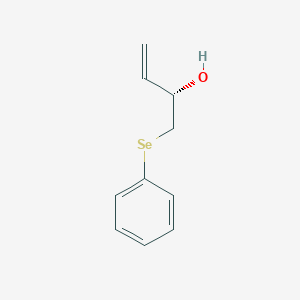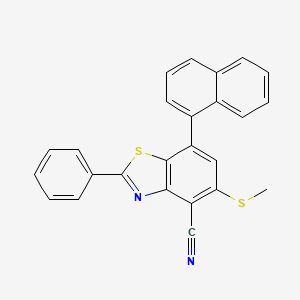
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the benzothiazole family This compound is characterized by its complex structure, which includes a benzothiazole core substituted with a methylsulfanyl group, a naphthalen-1-yl group, a phenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB)
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P)
- 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A)
- 9,9′-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA)
- 3,3′,5,5′-tetra(naphthalen-1-yl)-1,1′-biphenyl (α,α,α,α-TNBP) .
Uniqueness
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This compound’s combination of substituents results in a unique electronic structure, making it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
918801-27-1 |
|---|---|
Formule moléculaire |
C25H16N2S2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
5-methylsulfanyl-7-naphthalen-1-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C25H16N2S2/c1-28-22-14-20(19-13-7-11-16-8-5-6-12-18(16)19)24-23(21(22)15-26)27-25(29-24)17-9-3-2-4-10-17/h2-14H,1H3 |
Clé InChI |
DVUHYAJWYCXTQE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=C(C(=C1)C3=CC=CC4=CC=CC=C43)SC(=N2)C5=CC=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


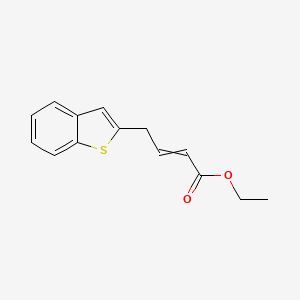

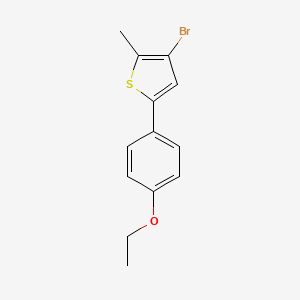

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
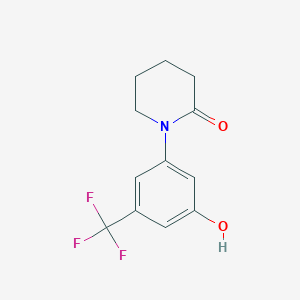
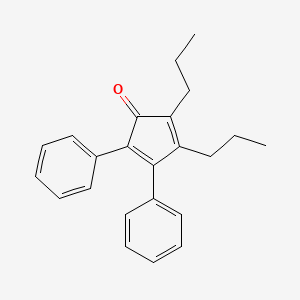
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)

![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
